N-(1-Mesityloxy-2-propyl)-N-methyl-2-(2-methylpiperidino)acetamide hydrochloride
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Overview
Description
N-methyl-2-(2-methylpiperidin-1-ium-1-yl)-N-[1-(2,4,6-trimethylphenoxy)propan-2-yl]acetamide chloride is a complex organic compound with a unique structure It is characterized by the presence of a piperidine ring, a trimethylphenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(2-methylpiperidin-1-ium-1-yl)-N-[1-(2,4,6-trimethylphenoxy)propan-2-yl]acetamide chloride typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the trimethylphenoxy group and the acetamide moiety. Common reagents used in these reactions include methyl iodide, sodium hydride, and acetic anhydride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and yield, with careful monitoring of reaction parameters. Industrial methods may also include purification steps such as crystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(2-methylpiperidin-1-ium-1-yl)-N-[1-(2,4,6-trimethylphenoxy)propan-2-yl]acetamide chloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes
Scientific Research Applications
N-methyl-2-(2-methylpiperidin-1-ium-1-yl)-N-[1-(2,4,6-trimethylphenoxy)propan-2-yl]acetamide chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving cellular signaling pathways and receptor interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-2-(2-methylpiperidin-1-ium-1-yl)-N-[1-(2,4,6-trimethylphenoxy)propan-2-yl]acetamide chloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
N-methyl-2-(2-methylpiperidin-1-ium-1-yl)-N-[1-(2,4,6-trimethylphenoxy)propan-2-yl]acetamide chloride can be compared with other similar compounds, such as:
N-methyl-2-pyrrolidone: This compound has a similar structure but lacks the trimethylphenoxy group.
N-methyl-2-piperidone: This compound has a similar piperidine ring but different substituents.
N-methyl-2-(2-methylpiperidin-1-yl)acetamide: This compound is similar but lacks the trimethylphenoxy group.
The uniqueness of N-methyl-2-(2-methylpiperidin-1-ium-1-yl)-N-[1-(2,4,6-trimethylphenoxy)propan-2-yl]acetamide chloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
101651-36-9 |
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Molecular Formula |
C21H35ClN2O2 |
Molecular Weight |
383.0 g/mol |
IUPAC Name |
N-methyl-2-(2-methylpiperidin-1-ium-1-yl)-N-[1-(2,4,6-trimethylphenoxy)propan-2-yl]acetamide;chloride |
InChI |
InChI=1S/C21H34N2O2.ClH/c1-15-11-16(2)21(17(3)12-15)25-14-19(5)22(6)20(24)13-23-10-8-7-9-18(23)4;/h11-12,18-19H,7-10,13-14H2,1-6H3;1H |
InChI Key |
BQSCLMKEJIQCFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC[NH+]1CC(=O)N(C)C(C)COC2=C(C=C(C=C2C)C)C.[Cl-] |
Origin of Product |
United States |
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